molecular formula C8H10N2O B3357690 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one CAS No. 74583-40-7

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B3357690
CAS No.: 74583-40-7
M. Wt: 150.18 g/mol
InChI Key: BWKVCQIKBIILOW-UHFFFAOYSA-N
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Description

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Scientific Research Applications

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one” could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential therapeutic applications . Given its potential anticancer activity, it could be particularly interesting to explore its effects on other types of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Contains an additional hydrogenation at the 1,2,3,4 positions.

Uniqueness

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

6-methyl-2,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-4-9-8(11)5-10(6)7/h2-3H,4-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKVCQIKBIILOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504664
Record name 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74583-40-7
Record name 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Reactant of Route 2
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Reactant of Route 3
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Reactant of Route 4
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Reactant of Route 5
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Reactant of Route 6
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

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